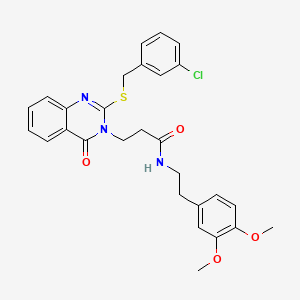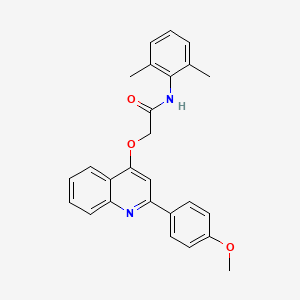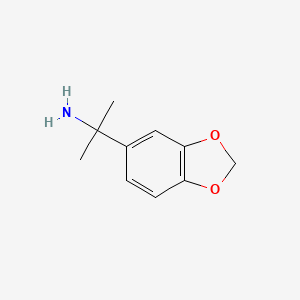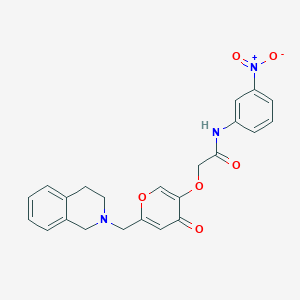![molecular formula C14H14ClN3O B2678100 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034545-30-5](/img/structure/B2678100.png)
2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has delved into the synthesis of derivatives involving chlorophenyl and pyrazoline components, examining their antibacterial, antifungal, and antitubercular properties. For instance, a study presented the synthesis of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus, evaluating their antitubercular potential (Bhoot, Khunt, & Parekh, 2011). Another research highlighted the vibrational and structural observations of a compound with a chlorophenyl component, providing insights into its molecular structure and potential biological applications (ShanaParveen et al., 2016).
Anticancer and Antimicrobial Potentials
Further investigations have explored the novel pyrazole derivatives for their antimicrobial and anticancer activities. A significant study synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds, demonstrating promising anticancer activity against specific cancer cell lines, alongside noteworthy antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Biological Activities
The structural analysis and biological activity assessments of chlorophenyl-pyrazoline compounds have been significant in identifying their potential as therapeutic agents. Studies focusing on the synthesis, molecular docking, and biological evaluation of these compounds provide evidence of their utility in addressing microbial resistance and offering anti-inflammatory benefits (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-13-4-2-1-3-11(13)9-14(19)17-7-8-18-12(10-17)5-6-16-18/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDHOAMNNSTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide](/img/structure/B2678021.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)
![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)



![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

